Cas no 823-58-5 (3,6-Dichloropyridazin-4-amine)

3,6-Dichloropyridazin-4-amine structure
3,6-Dichloropyridazin-4-amine structure
Product Name:3,6-Dichloropyridazin-4-amine
CAS-nummer:823-58-5
MF:C4H3Cl2N3
MW:163.992717981339
MDL:MFCD01647253
CID:39982
PubChem ID:298498
Update Time:2024-10-27

3,6-Dichloropyridazin-4-amine Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Amino-3,6-dichloropyridazine
    • 3,6-dichloropyridazin-4-amine
    • 4-Pyridazinamine, 3,6-dichloro-
    • 3,6-DICHLORO-4-AMINOPYRIDAZINE
    • 3,6-dichloro-4-pyridazinamine
    • MLS000756377
    • NSC170664
    • KSC495C0N
    • 3,6-dichloropyridazine-4-amine
    • 3,6-dichloropyridazin-4-ylamine
    • HODYDVHWWMTUEL-UHFFFAOYSA-N
    • 3,6-dichloro-pyridazin-4-ylamine
    • HMS2884C17
    • BCP05891
    • Pyridazine, 4-amino-3,6-dichloro-
    • BBL102037
    • STL555
    • FT-0648858
    • AKOS015901478
    • SY025335
    • CS-D0781
    • SMR000528703
    • MFCD01647253
    • GS-4078
    • SCHEMBL103851
    • DTXSID40305400
    • J-511395
    • 823-58-5
    • AMY2996
    • AG-670/31545005
    • EN300-91215
    • 3,6-dichloropyridazin-4-amine;4-Amino-3,6-dichloropyridazine
    • NSC-170664
    • PB32267
    • AC-25203
    • A840308
    • LCZC3115
    • CHEMBL1371683
    • 3,6-Dichloro-4-pyridazinamine (ACI)
    • Pyridazine, 4-amino-3,6-dichloro- (6CI, 7CI, 8CI)
    • NSC 170664
    • STL555836
    • DB-028309
    • DB-304263
    • 3,6-Dichloropyridazin-4-amine
    • MDL: MFCD01647253
    • Inchi: 1S/C4H3Cl2N3/c5-3-1-2(7)4(6)9-8-3/h1H,(H2,7,8)
    • InChI-sleutel: HODYDVHWWMTUEL-UHFFFAOYSA-N
    • LACHT: ClC1=C(C=C(N=N1)Cl)N

Berekende eigenschappen

  • Exacte massa: 162.97000
  • Monoisotopische massa: 162.97
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 9
  • Aantal draaibare bindingen: 0
  • Complexiteit: 99.8
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 51.8
  • XLogP3: 1.1

Experimentele eigenschappen

  • Dichtheid: 1.606
  • Smeltpunt: 197-205°C
  • Kookpunt: 363°C at 760 mmHg
  • Vlampunt: 173.3°C
  • Brekindex: 1.633
  • PSA: 51.80000
  • LogboekP: 1.94680

3,6-Dichloropyridazin-4-amine Beveiligingsinformatie

3,6-Dichloropyridazin-4-amine Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3,6-Dichloropyridazin-4-amine Prijsmeer >>

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3,6-Dichloropyridazin-4-amine Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, rt
Referentie
Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors
Liscio, Paride; et al, Journal of Medicinal Chemistry, 2014, 57(6), 2807-2812

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  12 h, 90 °C
Referentie
Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions
Blaise, Emilie; et al, Journal of Organic Chemistry, 2014, 79(21), 10311-10322

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 Reagents: 3,3-Bis(1,1-dimethylethyl)oxaziridine Solvents: Tetrahydrofuran ;  10 min, -78 °C
1.3 Reagents: Sodium thiosulfate ,  Ammonium chloride Solvents: Water ;  -78 °C; -78 °C → rt
Referentie
Non-Deprotonative Primary and Secondary Amination of (Hetero)Arylmetals
Zhou, Zhe ; et al, Journal of the American Chemical Society, 2017, 139(1), 115-118

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride ;  reflux
2.1 Reagents: Ammonia Solvents: 1,4-Dioxane ;  reflux
Referentie
Chemical Proteomic Profiling of Bromodomains Enables the Wide-Spectrum Evaluation of Bromodomain Inhibitors in Living Cells
Li, Xin ; et al, Journal of the American Chemical Society, 2019, 141(29), 11497-11505

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: Acetonitrile ,  Toluene ;  2.3 h, 120 °C
2.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  1 d, 25 °C
2.2 Reagents: Ammonia Solvents: Water ;  30 min, 25 °C
Referentie
Machine-assisted synthesis of modulators of the histone reader BRD9 using flow methods of chemistry and frontal affinity chromatography
Guetzoyan, Lucie; et al, MedChemComm, 2014, 5(4), 540-546

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Hydrazine ;  120 °C
2.1 Reagents: Phosphorus oxychloride ;  reflux
3.1 Reagents: Ammonia Solvents: 1,4-Dioxane ;  reflux
Referentie
Chemical Proteomic Profiling of Bromodomains Enables the Wide-Spectrum Evaluation of Bromodomain Inhibitors in Living Cells
Li, Xin ; et al, Journal of the American Chemical Society, 2019, 141(29), 11497-11505

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Hydrazine ,  Sulfuric acid Solvents: Water ;  12 h, 100 °C
2.1 Reagents: Phosphorus oxychloride ;  5 h, 110 °C
3.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  12 h, 90 °C
Referentie
Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions
Blaise, Emilie; et al, Journal of Organic Chemistry, 2014, 79(21), 10311-10322

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Hydrazine sulfate Solvents: Water ;  6 h, reflux
2.1 Reagents: Phosphorus oxychloride ;  2 h, reflux
3.1 Reagents: Potassium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetonitrile ,  Water ;  30 min, rt; 6 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
4.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: 1,4-Dioxane ;  5 h, 110 °C
5.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, rt
Referentie
Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors
Liscio, Paride; et al, Journal of Medicinal Chemistry, 2014, 57(6), 2807-2812

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  1 d, 25 °C
1.2 Reagents: Ammonia Solvents: Water ;  30 min, 25 °C
Referentie
Machine-assisted synthesis of modulators of the histone reader BRD9 using flow methods of chemistry and frontal affinity chromatography
Guetzoyan, Lucie; et al, MedChemComm, 2014, 5(4), 540-546

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Ammonia Solvents: 1,4-Dioxane ;  reflux
Referentie
Chemical Proteomic Profiling of Bromodomains Enables the Wide-Spectrum Evaluation of Bromodomain Inhibitors in Living Cells
Li, Xin ; et al, Journal of the American Chemical Society, 2019, 141(29), 11497-11505

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Trimethylphosphine Solvents: Toluene ,  Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Water ;  rt; rt → 50 °C; 12 h, 50 °C
Referentie
Site-Selective Copper-Catalyzed Amination and Azidation of Arenes and Heteroarenes via Deprotonative Zincation
Hendrick, Charles E.; et al, Journal of the American Chemical Society, 2017, 139(33), 11622-11628

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Zincate(1-), dichloro(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  1 h, rt; rt → 0 °C
1.2 Reagents: 1-Azido-1,2-benziodoxol-3(1H)-one Catalysts: Copper(II) 2-ethylhexanoate Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
1.3 Reagents: Isopropanol
2.1 Reagents: Trimethylphosphine Solvents: Toluene ,  Tetrahydrofuran ;  1 h, rt
2.2 Reagents: Water ;  rt; rt → 50 °C; 12 h, 50 °C
Referentie
Site-Selective Copper-Catalyzed Amination and Azidation of Arenes and Heteroarenes via Deprotonative Zincation
Hendrick, Charles E.; et al, Journal of the American Chemical Society, 2017, 139(33), 11622-11628

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide ,  Chlorine Solvents: Water ;  100 °C → 120 °C; 6 h, 120 °C
2.1 Reagents: Ammonia Solvents: Methanol ;  rt → 80 °C; 8 h, 80 °C
2.2 Solvents: Water ;  2 h, 80 °C
Referentie
Synthesis of 4-aminopyridazine
Zhang, Hai-xiang; et al, Yingyong Huagong, 2013, 42(8), 1489-1491

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride ;  5 h, 110 °C
2.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  12 h, 90 °C
Referentie
Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions
Blaise, Emilie; et al, Journal of Organic Chemistry, 2014, 79(21), 10311-10322

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: 1,4-Dioxane ;  5 h, 110 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, rt
Referentie
Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors
Liscio, Paride; et al, Journal of Medicinal Chemistry, 2014, 57(6), 2807-2812

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetonitrile ,  Water ;  30 min, rt; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: 1,4-Dioxane ;  5 h, 110 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, rt
Referentie
Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors
Liscio, Paride; et al, Journal of Medicinal Chemistry, 2014, 57(6), 2807-2812

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride ;  2 h, reflux
2.1 Reagents: Potassium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetonitrile ,  Water ;  30 min, rt; 6 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: 1,4-Dioxane ;  5 h, 110 °C
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, rt
Referentie
Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors
Liscio, Paride; et al, Journal of Medicinal Chemistry, 2014, 57(6), 2807-2812

3,6-Dichloropyridazin-4-amine Raw materials

3,6-Dichloropyridazin-4-amine Preparation Products

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